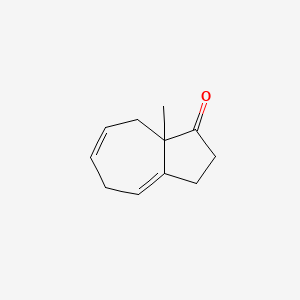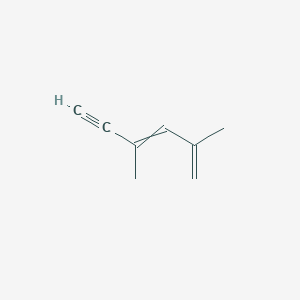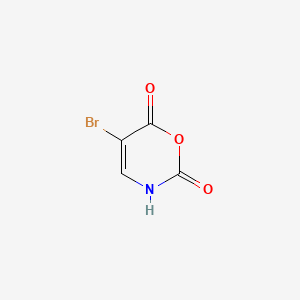
2-(p-Iodobenzyl)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Iodobenzyl)-1-butanol is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a butanol chain. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Iodobenzyl)-1-butanol typically involves the reaction of p-iodobenzyl bromide with butanol under basic conditions. One common method involves refluxing a mixture of p-iodobenzyl bromide, potassium acetate, and ethanol for several hours. The resulting product is then treated with potassium hydroxide and further purified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green solvents like 2-methyltetrahydrofuran can improve the environmental sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Iodobenzyl)-1-butanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding benzyl alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
- p-Iodobenzaldehyde or p-iodobenzoic acid. p-Iodobenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(p-Iodobenzyl)-1-butanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(p-Iodobenzyl)-1-butanol involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting its interactions with biological molecules. These interactions can modulate enzyme activities and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-Iodobenzyl alcohol
- p-Iodobenzaldehyde
- p-Iodobenzoic acid
Uniqueness
2-(p-Iodobenzyl)-1-butanol is unique due to the presence of both an iodine atom and a butanol chain, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for further functionalization and modification, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
60075-61-8 |
|---|---|
Molekularformel |
C11H15IO |
Molekulargewicht |
290.14 g/mol |
IUPAC-Name |
2-[(4-iodophenyl)methyl]butan-1-ol |
InChI |
InChI=1S/C11H15IO/c1-2-9(8-13)7-10-3-5-11(12)6-4-10/h3-6,9,13H,2,7-8H2,1H3 |
InChI-Schlüssel |
FGIDDJJUPLXZKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC=C(C=C1)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)

![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)



![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)
